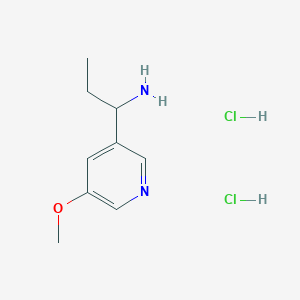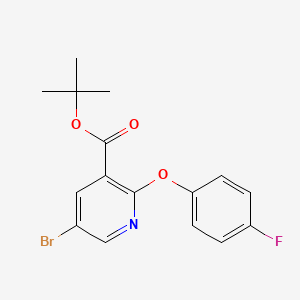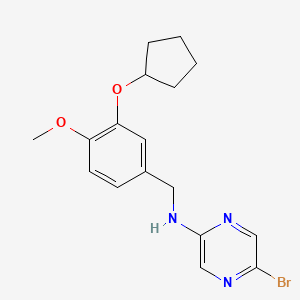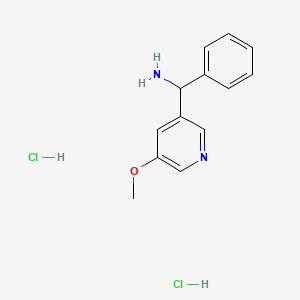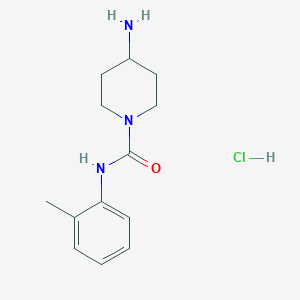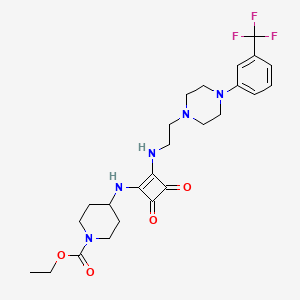
squarunkin A
Overview
Description
Mechanism of Action
Target of Action
Squarunkin A is a potent and selective inhibitor that targets the interaction between the UNC119 chaperone protein and its cargo . The primary targets of this compound are the UNC119A/B myristoyl-binding pocket . UNC119 proteins are involved in the transport of myristoylated proteins, such as the Src family of kinases .
Mode of Action
This compound selectively inhibits the binding of a myristoylated peptide, which represents the N-terminus of Src kinase, to UNC119A . The inhibition occurs with an IC50 value of 10 nM against 800 nM myristoylated Src N-terminal peptide for GST-UNC119A . This interaction blockade prevents the activation of Src kinase in cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Src kinase signaling pathway . By inhibiting the interaction between UNC119 and myristoylated Src, this compound interferes with the activation of Src kinase . This disruption can lead to downstream effects on various cellular processes regulated by Src kinase.
Result of Action
The primary molecular effect of this compound is the inhibition of the interaction between UNC119 and myristoylated Src . This leads to a decrease in Src autophosphorylation and decreased oncogenic Src signaling . On a cellular level, this compound blocks Lck localization at staphylococcal E enterotoxin-induced Jurkat T-cell synapse and prevents cellular Src activation .
Biochemical Analysis
Biochemical Properties
Squarunkin A plays a crucial role in biochemical reactions by inhibiting the interaction between UNC119 and myristoylated Src N-terminal peptide. This inhibition occurs with an IC50 value of 10 nM against 800 nM myristoylated Src N-terminal peptide for GST-UNC119A . This compound specifically targets the UNC119A/B myristoyl-binding pocket without affecting the interaction of geranylgeranylated Rab1 to RhoGDI22, or farnesylated Rheb to PDE6d, AIPL1, and calmodulin . This specificity makes this compound a valuable tool for studying the UNC119-cargo interaction and its role in cellular processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It blocks the localization of Lck at the staphylococcal enterotoxin-induced Jurkat T-cell synapse at a concentration of 2 μM . Additionally, this compound prevents the activation of Src in MDA-MB-231 cells, reducing Src pY416 levels by 37% and 62% after 24 hours of incubation at concentrations of 78 nM and 625 nM, respectively . Importantly, this compound does not induce growth inhibition or apoptosis, even at concentrations as high as 10 μM for over 35 hours .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the myristoyl-binding pocket of UNC119A/B, thereby inhibiting the interaction between UNC119 and myristoylated Src N-terminal peptide . This inhibition disrupts the activation of Src kinase, which is essential for various cellular signaling pathways. Unlike classical kinase inhibitors, this compound does not directly target the enzymatic activity of Src but rather modulates its activation through a unique mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccated conditions and can be stored at temperatures between 2-8°C . Over extended periods, this compound maintains its inhibitory effects on UNC119-cargo interactions without significant degradation . Long-term studies have shown that this compound can effectively prevent Src activation without inducing cytotoxicity or apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low concentrations, this compound effectively inhibits the interaction between UNC119 and myristoylated Src N-terminal peptide without causing adverse effects . At higher doses, there may be potential for off-target effects or toxicity, although specific data on toxic effects at high doses are limited .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the UNC119 chaperone protein. This interaction is crucial for the proper functioning of Src kinase and other myristoylated proteins . By inhibiting this interaction, this compound can modulate metabolic flux and affect the levels of various metabolites involved in cellular signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the myristoyl-binding pocket of UNC119A/B . This targeted distribution ensures that this compound exerts its effects specifically on the intended cellular pathways .
Subcellular Localization
This compound is localized within specific subcellular compartments, primarily targeting the myristoyl-binding pocket of UNC119A/B . This localization is essential for its inhibitory action on the interaction between UNC119 and myristoylated Src N-terminal peptide. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Squarunkin A involves multiple steps, starting with the preparation of the core cyclobutene structure. The key intermediate, ethyl 4-(3,4-dioxo-2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethylamino)cyclobut-1-enylamino)piperidine-1-carboxylate, is synthesized through a series of reactions including amide bond formation, cyclization, and functional group modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The final product is often purified using chromatographic methods to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
Squarunkin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Squarunkin A has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A tyrosine kinase inhibitor that targets Src and Bcr-Abl kinases.
Bosutinib: Another dual kinase inhibitor targeting BCR-ABL and Src tyrosine kinases.
Tirbanibulin: An inhibitor of Src that targets the peptide substrate site of Src.
Uniqueness of Squarunkin A
This compound is unique in its selective inhibition of the UNC119-cargo interaction, which is distinct from classical kinase inhibitors that directly target enzymatic activity. This unique mechanism allows for specific modulation of Src kinase activity without affecting other related pathways .
Properties
IUPAC Name |
ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N5O4/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28/h3-5,16,18,29-30H,2,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITWOVRRSBKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does squarunkin A interact with its target and what are the downstream effects?
A1: this compound selectively inhibits the interaction between UNC119A and its cargo proteins. [] This interaction is essential for the proper localization and function of N-myristoylated proteins, like Src family kinases. By disrupting this interaction, this compound prevents the binding of myristoylated proteins to UNC119A. [] This interference ultimately leads to a decrease in Src kinase activation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


